7-(Benzylamino)-3-methylpyrazolo(4,3-d)pyrimidine
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Overview
Description
7-(Benzylamino)-3-methylpyrazolo(4,3-d)pyrimidine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly as kinase inhibitors .
Preparation Methods
The synthesis of 7-(Benzylamino)-3-methylpyrazolo(4,3-d)pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrazole derivatives with benzylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
7-(Benzylamino)-3-methylpyrazolo(4,3-d)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
7-(Benzylamino)-3-methylpyrazolo(4,3-d)pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a kinase inhibitor, which makes it a candidate for cancer research and treatment.
Medicine: Due to its biological activity, it is explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of 7-(Benzylamino)-3-methylpyrazolo(4,3-d)pyrimidine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can interfere with cell cycle progression, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The molecular pathways involved include the modulation of signaling pathways that regulate cell growth and survival .
Comparison with Similar Compounds
Similar compounds to 7-(Benzylamino)-3-methylpyrazolo(4,3-d)pyrimidine include other pyrazolopyrimidine derivatives, such as:
- 7-(3-Chloroanilino)-3-isopropylpyrazolo(4,3-d)pyrimidine
- 7-(3-Hydroxy-4-methoxybenzyl)-amino-3-isopropylpyrazolo(4,3-d)pyrimidine
These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activity and therapeutic potential.
Properties
CAS No. |
73376-45-1 |
---|---|
Molecular Formula |
C13H13N5 |
Molecular Weight |
239.28 g/mol |
IUPAC Name |
N-benzyl-3-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine |
InChI |
InChI=1S/C13H13N5/c1-9-11-12(18-17-9)13(16-8-15-11)14-7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,17,18)(H,14,15,16) |
InChI Key |
CHNKRFXXARCZRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)C(=NC=N2)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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